5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring. The presence of a fluorobenzyl group and a methyl group adds to its unique chemical properties. Pyrazoloquinolines have been studied for their potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Quinolines
are a class of compounds that have been used since ancient times. They are known to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . The target molecules of quinolones and fluoroquinolones, which are derivatives of quinolines, are bacterial gyrase and topoisomerase IV enzymes .
Pyrazoles
, on the other hand, are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been used as potential fluorescent sensors and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate to introduce the fluorobenzyl and methyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It has been studied for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors and fluorescent probes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole ring structure and have been studied for their biological activities.
Quinoline derivatives: Compounds with a quinoline ring system are also similar and have been explored for various medicinal applications.
Uniqueness
5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of its fluorobenzyl, methyl, and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-7-12-22-20(13-16)24-21(23(26-27-24)18-5-3-2-4-6-18)15-28(22)14-17-8-10-19(25)11-9-17/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALALAKCVYYLVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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